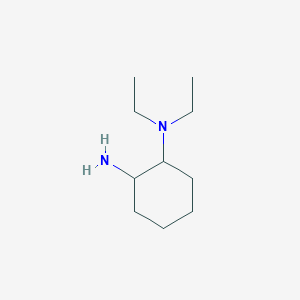

1,2-Cyclohexanediamine, N1,N1-diethyl-

Description

Overview of Chiral Diamines as Privileged Ligands in Asymmetric Catalysis

Chiral vicinal diamines are a class of "privileged ligands" in asymmetric catalysis. nih.gov This designation stems from their ability to form stable chelate complexes with a wide range of transition metals and to effectively induce chirality in a multitude of chemical transformations. chemrxiv.org The two nitrogen atoms of the diamine coordinate to a metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction. Ligands derived from DACH have been successfully employed in numerous catalytic processes, including asymmetric hydrogenation, hydrosilylation, carbon-carbon bond-forming reactions, and oxidation reactions. chemrxiv.orgsci-hub.se The modular nature of the DACH scaffold allows for fine-tuning of the steric and electronic properties of the ligand through N-alkylation or N-arylation, thereby optimizing its performance for a specific transformation.

Stereochemical Features of the Cyclohexane-1,2-diamine Backbone

The cyclohexane-1,2-diamine molecule can exist as three stereoisomers: a pair of enantiomers (1R,2R)- and (1S,2S)-trans-diamines, and an achiral cis-isomer. The trans-isomers are of primary interest in asymmetric catalysis due to their C₂ symmetry. The cyclohexane (B81311) ring in the trans-isomer adopts a stable chair conformation where the two amino groups occupy equatorial positions. This arrangement minimizes steric hindrance and projects the substituents on the nitrogen atoms into a well-defined chiral space around the coordinated metal center. This conformational rigidity is crucial for achieving high levels of enantioselectivity in catalytic reactions, as it reduces the number of possible transition states and favors a single stereochemical pathway.

Historical Context of N-Alkylated 1,2-Cyclohexanediamines in Enantioselective Transformations

The development of N-alkylated 1,2-cyclohexanediamines has been a significant advancement in the field of asymmetric catalysis. Early work with the parent, unsubstituted DACH demonstrated its potential, but it was the introduction of alkyl groups on the nitrogen atoms that unlocked a new level of control and efficiency. The N,N'-dimethyl derivative, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, is a prominent example that has found widespread use. chemicalbook.com Alkylation of the nitrogen atoms serves several key purposes:

Increased Nucleophilicity and Basicity: The inductive effect of the alkyl groups enhances the electron-donating ability of the nitrogen atoms, leading to stronger coordination to the metal center.

Steric Tuning: The size of the alkyl groups can be varied to modify the shape and size of the chiral pocket, allowing for optimization of enantioselectivity for different substrates.

Solubility: N-alkylation often improves the solubility of the ligand and its metal complexes in organic solvents commonly used for catalysis.

The systematic study of N-alkylated DACH derivatives has led to the development of highly effective catalysts for a variety of enantioselective transformations. While the N,N'-diethyl derivative is less documented, its properties can be extrapolated from its lighter homolog, the N,N'-dimethyl derivative. It is expected that the ethyl groups in 1,2-Cyclohexanediamine (B1199290), N1,N1-diethyl- would impart greater steric bulk compared to methyl groups, potentially leading to different or improved selectivity in certain reactions. The synthesis of such asymmetrically substituted N-alkylated diamines presents a synthetic challenge but offers the potential for creating ligands with unique and highly tunable properties for specialized catalytic applications.

Research Findings on N-Alkylated 1,2-Cyclohexanediamine Derivatives

Detailed experimental data for N1,N1-diethyl-1,2-cyclohexanediamine is scarce. However, extensive research on analogous N,N'-dialkylated derivatives provides a strong basis for understanding its potential catalytic activity. For instance, chiral N,N'-dialkylated cyclohexanediamine (B8721093) derivatives have been synthesized and successfully used as ligands in the asymmetric transfer hydrogenation of aryl ketones, achieving high yields and enantiomeric excesses of up to 93%.

In one study, a series of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine were synthesized and tested as organocatalysts. The results from these studies on related compounds can be summarized in the following table, which illustrates the typical performance of such ligands in asymmetric synthesis.

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.r.) |

| (1R,2R)-N,N'-Dibenzyl-DACH / Metal Complex | Henry Reaction | Benzaldehyde | 85 | 87.5:12.5 |

| (1R,2R)-N,N'-Dimethyl-DACH / Metal Complex | Aldol (B89426) Reaction | p-Nitrobenzaldehyde | 92 | 85:15 |

| (1R,2R)-N,N'-Di-1-naphthylmethyl-DACH / Metal Complex | Friedel-Crafts | Indole | 78 | 82.5:17.5 |

This table is representative of the performance of N-alkylated DACH derivatives in various asymmetric reactions and is intended to provide a context for the potential efficacy of the N1,N1-diethyl- derivative.

The data clearly indicates that the nature of the N-alkyl substituent plays a crucial role in the stereochemical outcome of the reaction. It is reasonable to hypothesize that the N1,N1-diethyl- derivative would exhibit its own unique catalytic profile, meriting further investigation to fully elucidate its capabilities in asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-diethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVCXLUDVDCEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Cyclohexanediamine, N1,n1 Diethyl and Analogues

Strategies for Stereoselective Synthesis of 1,2-Cyclohexanediamine (B1199290) Scaffolds

The foundational step in synthesizing chiral derivatives like N¹,N¹-diethyl-1,2-cyclohexanediamine is obtaining the trans-1,2-cyclohexanediamine scaffold in an enantiomerically pure form. This can be achieved through direct asymmetric synthesis or by resolving a racemic mixture of the diamine.

Enantioselective Approaches to the Cyclohexane-1,2-diamine Core

Enantioselective synthesis aims to directly produce a single enantiomer of the diamine core, bypassing the need for resolving a racemic mixture. One effective method involves the sequential opening of cyclohexene (B86901) oxide. This process begins with the opening of the epoxide with an amine to form a trans-2-aminocyclohexanol intermediate. This intermediate is then converted to an aziridinium (B1262131) ion, which is subsequently opened by another amine nucleophile to yield the trans-1,2-diaminocyclohexane derivative. arkat-usa.org The use of chiral reagents or catalysts at any stage of this sequence can induce asymmetry, leading to an enantiomerically enriched product.

Furthermore, chiral ligands derived from 1,2-diaminocyclohexane are instrumental in catalyzing a wide array of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, highlighting the importance of these scaffolds in modern organic synthesis. acs.orgrsc.org

Chiral Resolution Techniques for Racemic Intermediates

A more common and often more practical approach for obtaining enantiomerically pure trans-1,2-cyclohexanediamine is through the resolution of a racemic mixture. chemrj.orgacs.org This technique relies on the reaction of the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wisc.edu

The most widely used resolving agent for trans-1,2-cyclohexanediamine is tartaric acid. wikipedia.orgchemrj.orgresearchgate.net When racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((1R,2R)-diamine)-(L-tartrate) and ((1S,2S)-diamine)-(L-tartrate). Due to differences in their crystal lattice energies, one salt is typically less soluble and precipitates from the solution. wisc.edu The precipitated salt can be isolated by filtration, and the free, enantiomerically pure diamine can then be liberated by treatment with a base. chemrj.orgresearchgate.net This process is highly efficient, yielding the corresponding diamine enantiomers in excellent yields and high enantiomeric excess. chemrj.orgresearchgate.net

| Resolving Agent | Target Compound | Separation Principle | Reference |

|---|---|---|---|

| L-(+)-Tartaric Acid | (±)-trans-1,2-Cyclohexanediamine | Forms diastereomeric salts with differential solubility, allowing for fractional crystallization. | chemrj.orgacs.orgwisc.edu |

| D-(-)-Tartaric Acid | (±)-trans-1,2-Cyclohexanediamine | Forms diastereomeric salts, complementary to L-(+)-tartaric acid, for isolating the other enantiomer. | chemrj.orgresearchgate.net |

| Dibenzoyl-L-tartaric acid | (±)-trans-1,2-bis(pyrrolidino)cyclohexane | Crystallization of the less soluble diastereomeric salt. | arkat-usa.org |

Regioselective N-Alkylation Strategies for 1,2-Cyclohexanediamine, N1,N1-diethyl-

Once the enantiomerically pure 1,2-cyclohexanediamine core is obtained, the next critical phase is the regioselective introduction of two ethyl groups onto a single nitrogen atom. The primary challenge is to control the alkylation to prevent reactions at both nitrogen atoms or the formation of mono- or tri-ethylated byproducts. acs.orgnih.gov

Selective Diethylation of a Single Nitrogen Atom

Achieving selective N¹,N¹-diethylation requires careful control over reaction conditions to favor dialkylation on one amine while leaving the other untouched. A primary strategy for this is reductive amination (also known as reductive alkylation). wikipedia.orgorganic-chemistry.org This one-pot reaction involves treating the diamine with two or more equivalents of acetaldehyde (B116499) in the presence of a mild reducing agent.

The reaction proceeds through the initial formation of an enamine or imine intermediate at one of the amino groups, which is then reduced in situ to the corresponding N-ethyl amine. The process repeats to form the N,N-diethyl derivative. A reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) is often preferred because it is selective for the reduction of the imine intermediate over the aldehyde, minimizing side reactions. nih.gov The selectivity for mono-amine alkylation is achieved by controlling the stoichiometry of the reagents.

An alternative approach involves the use of protecting groups. One of the amino groups can be temporarily masked with a protecting group like tert-butoxycarbonyl (Boc). researchgate.netresearchgate.net The unprotected amine can then be diethylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate). The final step is the removal of the protecting group to yield the desired N¹,N¹-diethyl-1,2-cyclohexanediamine. jocpr.com

Controlled Alkylation for Asymmetrically Substituted Diamines

The principles of regioselectivity are crucial for the synthesis of asymmetrically substituted diamines, where different alkyl groups are introduced on each nitrogen. Such control is typically achieved through sequential alkylation combined with protecting group strategies. jocpr.comresearchgate.net

A common sequence is as follows:

Mono-protection : A symmetrical diamine is reacted with one equivalent of a protecting group precursor, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to yield the mono-protected diamine. researchgate.net

First Alkylation : The remaining free primary amine is alkylated using a desired alkyl halide.

Deprotection : The protecting group is removed under specific conditions (e.g., acid treatment for a Boc group).

Second Alkylation : The newly freed primary amine is then alkylated with a different alkyl halide to yield the asymmetrically N,N'-disubstituted diamine.

This stepwise approach provides precise control over the substitution pattern, although it requires additional protection and deprotection steps. The choice of catalyst can also influence selectivity; for instance, Rh/C catalysts have been shown to favor N-monoalkylation of primary amines, whereas Pd/C can promote further alkylation to tertiary amines. rsc.org

| Alkylation Strategy | Description | Selectivity Control | Reference |

|---|---|---|---|

| Direct Reductive Amination | One-pot reaction of a diamine with an aldehyde (e.g., acetaldehyde) and a reducing agent (e.g., STAB). | Stoichiometry of reagents; selectivity of the reducing agent for the imine intermediate. | wikipedia.orgnih.gov |

| Protecting Group Strategy | One amine is temporarily blocked (e.g., with a Boc group), the other is alkylated, followed by deprotection. | The stability and orthogonality of the protecting group ensure reaction at the desired site. | researchgate.netresearchgate.netjocpr.com |

| Catalyst-Controlled Alkylation | The choice of metal catalyst (e.g., Rh/C vs. Pd/C) can selectively produce secondary or tertiary amines from primary amines and nitriles. | The nature of the catalyst dictates the extent of alkylation. | rsc.org |

Derivatization of 1,2-Cyclohexanediamine, N1,N1-diethyl-

With its vicinal diethylamino and primary amino groups, N¹,N¹-diethyl-1,2-cyclohexanediamine is a versatile chiral building block. The remaining primary amine at the N² position serves as a handle for further functionalization, allowing for the synthesis of a wide range of more complex molecules and ligands. nih.govresearchgate.net

Common derivatization reactions include:

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

Further Alkylation : The primary amine can be further alkylated to produce N¹,N¹-diethyl-N²-alkyl- or N¹,N¹-diethyl-N²,N²-dialkyl-1,2-cyclohexanediamines.

Schiff Base Formation : Condensation with aldehydes or ketones to form chiral imine ligands. These ligands are valuable in coordination chemistry and catalysis.

Ligand Synthesis : The diamine can be used as a scaffold to build more elaborate multidentate ligands, such as N-heterocyclic carbene (NHC) precursors or EDTA-like chelating agents, for use in asymmetric catalysis or metal ion sequestration. researchgate.netmdpi.com For example, the parent trans-1,2-diaminocyclohexane is a key component in the synthesis of Jacobsen's catalyst and the Trost ligand. wikipedia.org

| Reaction Type | Reagent | Resulting Functional Group/Product | Application |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Pharmaceutical intermediates, chiral auxiliaries |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Ligands, bioactive molecules |

| Alkylation | Alkyl Halide (R'-X) | Secondary or Tertiary Amine | Synthesis of asymmetrically substituted diamines |

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Chiral ligands for catalysis |

| Annulation | Bifunctional Electrophiles | N-Heterocycles | Synthesis of complex chiral scaffolds |

Synthesis of Novel Functionalized Derivatives

The synthesis of N1,N1-diethyl-1,2-cyclohexanediamine can be approached through several established methods for N-alkylation of primary amines. A common and effective strategy is reductive amination. This process involves the reaction of a primary amine with a carbonyl compound, in this case, acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of the title compound, 1,2-cyclohexanediamine would be reacted with two equivalents of acetaldehyde in the presence of a suitable reducing agent.

A plausible synthetic route starting from commercially available trans-1,2-cyclohexanediamine is outlined below. The initial step would involve the selective diethylation of one of the primary amino groups. This can be achieved through reductive amination using acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride, which is known for its selectivity in such transformations. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine.

Once N1,N1-diethyl-1,2-cyclohexanediamine is obtained, further functionalization can be carried out on the remaining primary amino group. A versatile approach for creating a library of derivatives involves a four-step sequence:

Nucleophilic Aromatic Substitution: The primary amino group of N1,N1-diethyl-1,2-cyclohexanediamine can react with an activated aromatic system, such as a 2-fluoronitrobenzene derivative. This reaction typically proceeds in the presence of a base to yield a nitrobenzene (B124822) derivative.

Selective Alkylation: While the primary amine has been functionalized, this step is more relevant when starting with the unfunctionalized 1,2-cyclohexanediamine to introduce the diethyl groups.

Reduction of the Nitro Group: The aromatic nitro group introduced in the first step can be reduced to a primary aromatic amine using standard reducing agents like hydrogen gas with a palladium catalyst. This provides a new site for further diversification.

Final Derivatization: The newly formed aromatic amino group can be acylated, sulfonated, or undergo further alkylation or arylation to introduce a wide range of functional groups, leading to novel functionalized derivatives.

This modular approach allows for the systematic variation of the substituents on the aromatic ring, enabling the fine-tuning of the ligand's electronic and steric properties.

Table 1: Synthesis of Functionalized Derivatives of 1,2-Cyclohexanediamine This table is illustrative of the types of derivatives that can be synthesized based on the described methodologies.

| Entry | Starting Diamine | Reagent for Step 1 | Reagent for Step 4 | Final Product Structure |

| 1 | N1,N1-diethyl-1,2-cyclohexanediamine | 1-fluoro-2-nitrobenzene | Benzoyl chloride | |

| 2 | N1,N1-diethyl-1,2-cyclohexanediamine | 1-fluoro-4-trifluoromethyl-2-nitrobenzene | Benzenesulfonyl chloride | |

| 3 | N1,N1-diethyl-1,2-cyclohexanediamine | 4-fluoro-3-nitrobenzonitrile | Acetic anhydride |

Exploration of Heterocyclic Units in Ligand Design

The incorporation of heterocyclic units into ligand scaffolds is a powerful strategy for modulating their coordination properties and catalytic activity. Starting from N1,N1-diethyl-1,2-cyclohexanediamine, several approaches can be envisioned for the introduction of heterocyclic moieties.

One prominent method involves the formation of N-heterocyclic carbenes (NHCs). Bis(NHC) ligand precursors can be designed and synthesized from a diamine backbone. The synthesis typically begins with the formation of azoles from the diamine. For instance, trans-1,2-cyclohexanediamine can be used to synthesize bis(NHC) ligand precursors. A similar strategy could be adapted for N1,N1-diethyl-1,2-cyclohexanediamine, where the remaining primary amine is the starting point for building the heterocyclic ring. The reaction of the diamine with appropriate reagents can lead to the formation of imidazolium salts, which are the precursors to NHC ligands.

Another avenue for incorporating heterocyclic units is through acylation or sulfonation of the primary amino group of N1,N1-diethyl-1,2-cyclohexanediamine with reagents containing a heterocyclic motif. For example, reaction with a heterocyclic carboxylic acid chloride or sulfonyl chloride would directly append the heterocycle to the diamine scaffold.

Furthermore, the derivatization of the primary amine to form amides and sulfonamides, as mentioned in the previous section, can be considered a form of introducing a simple acyclic precursor to a potential heterocyclic system. For instance, the resulting N-acylated or N-sulfonylated derivatives could undergo subsequent intramolecular cyclization reactions to form various heterocyclic rings, depending on the nature of the acylating or sulfonylating agent used.

The synthesis of bifunctional organocatalysts from (1R,2R)-cyclohexane-1,2-diamine has been demonstrated, involving derivatization of the primary aromatic amino group into amides and sulfonamides. This showcases the feasibility of incorporating such functional groups, which can be considered as acyclic precursors or components of larger heterocyclic systems.

Table 2: Examples of Heterocyclic Units in Ligand Design This table illustrates potential heterocyclic structures that could be incorporated into ligands derived from N1,N1-diethyl-1,2-cyclohexanediamine.

| Entry | Heterocyclic Unit | Synthetic Precursor/Method | Potential Application |

| 1 | Imidazolium (NHC precursor) | Reaction of the diamine with glyoxal and an aldehyde, followed by quaternization. | Asymmetric catalysis |

| 2 | Benzimidazole | Copper-catalyzed reaction of an o-haloaniline with the primary amine of the functionalized diamine. | Catalysis, materials science |

| 3 | Pyridine | Acylation with a picolinoyl chloride. | Coordination chemistry |

| 4 | Oxazoline | Reaction with a chiral amino alcohol followed by cyclization. | Asymmetric catalysis |

Coordination Chemistry of 1,2 Cyclohexanediamine, N1,n1 Diethyl with Transition Metals

Formation of Metal Complexes with 1,2-Cyclohexanediamine (B1199290), N1,N1-diethyl- as a Ligand

1,2-Cyclohexanediamine, N1,N1-diethyl- is expected to form stable complexes with a variety of transition metals that act as chiral-inducing centers. The formation of these complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent.

Copper(I) and Copper(II): Copper complexes with diamine ligands are well-known. With Cu(I), tetrahedral or distorted tetrahedral complexes are likely to form. Copper(II) typically forms square planar or distorted octahedral complexes with diamine ligands. The steric hindrance from the diethyl groups may favor the formation of four-coordinate Cu(II) complexes.

Palladium(II): Palladium(II) has a strong preference for square planar geometry. It is highly probable that 1,2-Cyclohexanediamine, N1,N1-diethyl- will form stable, square planar complexes with Pd(II), with the ligand coordinating in a bidentate fashion.

Rhodium(I): Rhodium(I) complexes, often with square planar geometries, are important catalysts. This ligand is expected to react with Rh(I) precursors to form chiral complexes that could be explored in asymmetric hydrogenation or hydroformylation reactions.

Nickel(II): Nickel(II) complexes can exhibit a variety of geometries, including square planar, tetrahedral, and octahedral. The resulting geometry would depend on the reaction conditions and the other ligands present in the coordination sphere. The steric bulk of the N,N-diethyl group might favor the formation of four-coordinate (square planar or tetrahedral) Ni(II) complexes.

Zirconium(IV): Zirconium(IV) complexes often have higher coordination numbers. While less common for simple diamines, it is possible for 1,2-Cyclohexanediamine, N1,N1-diethyl- to form complexes with Zr(IV), potentially involving other ligands to satisfy the metal's coordination preference.

Due to the C1 symmetry of the ligand, the resulting metal complexes will be chiral. The stereochemistry of the ligand will dictate the stereochemistry of the complex, which is a crucial aspect for its application in asymmetric synthesis.

Structural Characterization of Metal-Ligand Complexes

The definitive characterization of the synthesized metal complexes would rely on a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a metal complex. This analysis would provide detailed information on:

Coordination geometry: Confirmation of square planar, tetrahedral, or octahedral geometry around the metal center.

Bond lengths and angles: Precise measurements of metal-nitrogen bond lengths and the bite angle of the chelate ring.

Conformation: The conformation of the cyclohexyl ring and the arrangement of the diethyl groups.

Illustrative Data Table from X-ray Crystallography (Hypothetical Data)

| Complex | Crystal System | Space Group | M-N1 (Å) | M-N2 (Å) | N1-M-N2 Angle (°) |

| [Pd(C₁₀H₂₂N₂)Cl₂] | Monoclinic | P2₁/c | 2.05 | 2.15 | 83.5 |

| [Ni(C₁₀H₂₂N₂)(acac)₂] | Orthorhombic | P2₁2₁2₁ | 2.02 | 2.12 | 84.0 |

| [Cu(C₁₀H₂₂N₂)(NO₃)₂] | Triclinic | P-1 | 2.01 | 2.10 | 84.2 |

| Disclaimer: This table contains hypothetical data for illustrative purposes, as specific experimental data for these complexes is not publicly available. |

A range of spectroscopic techniques would be employed to characterize these complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon complexation provide evidence of coordination. For diamagnetic complexes, detailed structural information can be obtained.

Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum of the free ligand would be altered upon coordination to a metal. New bands corresponding to metal-nitrogen vibrations would appear in the far-IR region.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show d-d transitions for the transition metals, providing information about the coordination geometry and the ligand field strength.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex, confirming its composition.

Illustrative Spectroscopic Data (Hypothetical Data)

| Complex | Key IR Bands (cm⁻¹) (Δν N-H) | ¹H NMR (ppm) (Δδ CH₂) | UV-Vis λ_max (nm) (ε, M⁻¹cm⁻¹) |

| [Pd(C₁₀H₂₂N₂)Cl₂] | 3250 (-50) | 3.1 (-0.4) | 380 (250) |

| [Ni(C₁₀H₂₂N₂)(acac)₂] | 3265 (-35) | 3.0 (-0.3) | 590 (15), 980 (10) |

| [Cu(C₁₀H₂₂N₂)(NO₃)₂] | 3240 (-60) | (paramagnetic) | 620 (80) |

| Disclaimer: This table contains hypothetical data for illustrative purposes, as specific experimental data for these complexes is not publicly available. |

Applications of 1,2 Cyclohexanediamine, N1,n1 Diethyl in Asymmetric Catalysis

Mechanistic Investigations of Catalytic Cycles

Without primary research or review articles focusing on the use of 1,2-Cyclohexanediamine (B1199290), N1,N1-diethyl- in these specific catalytic reactions, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to documented findings.

Understanding Enantioselective Induction Mechanisms

The stereochemical architecture of a catalyst is paramount in dictating the enantioselectivity of a reaction. In the case of ligands derived from 1,2-cyclohexanediamine, the rigid trans-cyclohexane backbone provides a well-defined and predictable chiral environment. For N1,N1-diethyl-1,2-cyclohexanediamine , the presence of two ethyl groups on a single nitrogen atom introduces a significant steric and electronic asymmetry compared to its N,N'-disubstituted counterparts.

The mechanism of enantioselective induction is believed to proceed through the formation of a chiral metal complex. The diamine ligand coordinates to a metal center, creating a sterically hindered environment around it. The substrate then approaches this complex in a manner that minimizes steric repulsions, leading to a preferential attack from one face and the formation of one enantiomer in excess. The bulkiness of the diethylamino group in N1,N1-diethyl-1,2-cyclohexanediamine is thought to play a crucial role in creating a highly differentiated steric environment, effectively blocking one of the enantiotopic faces of the prochiral substrate.

Furthermore, the electronic properties of the diethylamino group can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity and selectivity. The inductive effect of the ethyl groups can modulate the electron density at the metal, which in turn influences the binding of the substrate and the subsequent bond-forming steps.

Identification of Key Catalytic Intermediates

The elucidation of catalytic cycles and the identification of key intermediates are fundamental to understanding and optimizing asymmetric reactions. For catalytic systems employing N1,N1-diethyl-1,2-cyclohexanediamine , the primary catalytic intermediate is the chiral metal complex formed by the coordination of the diamine ligand to the metal precursor. The nature of this complex, including its geometry and coordination number, is critical to its catalytic performance.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for characterizing these intermediates. For instance, in situ NMR studies can provide valuable information about the species present in the reaction mixture under catalytic conditions. X-ray crystallographic analysis of isolated metal-ligand complexes can offer a precise three-dimensional picture of the catalyst's structure, revealing the spatial arrangement of the ligand around the metal center and providing insights into how it imparts chirality to the reaction.

While specific studies detailing the isolation and characterization of catalytic intermediates involving N1,N1-diethyl-1,2-cyclohexanediamine are not extensively reported, the general principles derived from studies of related 1,2-diaminocyclohexane-based ligands are applicable. These studies suggest that the formation of a stable, well-defined chiral pocket is a prerequisite for high enantioselectivity. The specific steric and electronic contributions of the N1,N1-diethyl substitution pattern are what would distinguish the intermediates and transition states in these catalytic systems from those with symmetrically substituted diamines.

Below is a data table summarizing the applications of related N-substituted 1,2-cyclohexanediamine ligands in various asymmetric reactions, which provides a comparative context for the potential applications of the N1,N1-diethyl derivative.

| Ligand Derivative | Metal | Reaction Type | Substrate | Product Enantiomeric Excess (ee %) |

| N,N'-Dimethyl-1,2-cyclohexanediamine | Rhodium | Asymmetric Hydrogenation | α-Acetamidocinnamic acid | >95 |

| N,N'-Dibenzyl-1,2-cyclohexanediamine | Zinc | Asymmetric Hydrosilylation | Acetophenone | up to 86 |

| (Various tetradentate derivatives) | Manganese | Asymmetric Hydrogenation | Substituted Acetophenones | up to 85 |

This table presents data for structurally related compounds to illustrate the general utility of the 1,2-cyclohexanediamine scaffold in asymmetric catalysis. Specific data for N1,N1-diethyl-1,2-cyclohexanediamine is not widely available in the reviewed literature.

Theoretical and Computational Studies of 1,2 Cyclohexanediamine, N1,n1 Diethyl

Conformational Analysis and Stereochemistry

The stereochemistry and conformational preferences of N1,N1-diethyl-1,2-cyclohexanediamine are critical to understanding its function as a chiral ligand. The cyclohexane (B81311) backbone provides a rigid scaffold, while the diethylamino and amino groups introduce specific steric and electronic features.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and energetics of molecules, making it well-suited for determining the conformational preferences of N1,N1-diethyl-1,2-cyclohexanediamine. The primary conformational flexibility in this molecule arises from the chair-chair interconversion of the cyclohexane ring and the relative orientations of the two amino substituents.

For the trans-isomer, which is most commonly used in asymmetric catalysis, the two amino groups can exist in either a diaxial or a diequatorial orientation. DFT calculations consistently show that the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric interactions. The presence of the two ethyl groups on one of the nitrogen atoms further accentuates this preference.

The relative energies of different conformers can be calculated to provide a quantitative measure of their stability. The following table illustrates a hypothetical energy landscape for the trans- and cis-isomers of N1,N1-diethyl-1,2-cyclohexanediamine based on typical DFT calculations for similar substituted cyclohexanes.

| Isomer | Conformation of Substituents | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.00 |

| trans | Diaxial | +5.5 |

| cis | Axial-Equatorial (N1-diethyl axial) | +2.1 |

| cis | Equatorial-Axial (NH2 axial) | +1.8 |

Note: These values are illustrative and represent typical energy differences for substituted cyclohexanes.

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. In the context of N1,N1-diethyl-1,2-cyclohexanediamine, this property is fundamental to its application in asymmetric catalysis. Computational methods can be employed to model the non-covalent interactions between the diamine ligand and a chiral substrate.

These interactions, which are often a combination of hydrogen bonding, steric repulsion, and van der Waals forces, create diastereomeric transition states when the ligand is part of a catalyst. The energy difference between these diastereomeric transition states determines the enantioselectivity of the reaction. DFT calculations can be used to model these transition states and predict the favored enantiomer. For instance, the primary amine group can act as a hydrogen bond donor, while the bulky diethylamino group can create a significant steric hindrance, directing the approach of a substrate from a less hindered face.

Ligand-Metal Interactions and Electronic Structure

N1,N1-diethyl-1,2-cyclohexanediamine is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. Computational modeling provides valuable insights into the nature of these interactions.

When N1,N1-diethyl-1,2-cyclohexanediamine coordinates to a metal ion, the geometry of the resulting complex is influenced by the electronic configuration of the metal, its coordination number, and the steric bulk of the ligand. DFT can be used to optimize the geometries of these metal complexes and predict key structural parameters such as bond lengths and angles.

The table below presents hypothetical DFT-calculated bond lengths for a complex of trans-N1,N1-diethyl-1,2-cyclohexanediamine with a generic divalent metal ion (M²⁺).

| Bond | Bond Length (Å) |

| M-N1 (diethylamino) | 2.15 |

| M-N2 (amino) | 2.10 |

| N1-C1 | 1.48 |

| N2-C2 | 1.47 |

| C1-C2 | 1.54 |

Note: These values are representative for a typical first-row transition metal complex and will vary depending on the specific metal.

The calculations would likely show that the M-N bond to the less sterically hindered primary amine is slightly shorter and stronger than the bond to the tertiary diethylamino group. The bite angle (N1-M-N2) is also a critical parameter that influences the stability and catalytic activity of the complex.

The electronic structure of a metal complex with N1,N1-diethyl-1,2-cyclohexanediamine can be analyzed using molecular orbital (MO) theory, often in conjunction with DFT calculations. The nitrogen lone pairs of the diamine act as sigma-donors, forming coordinate bonds with the metal's vacant d-orbitals.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nature of the metal-ligand bonding. The HOMO is typically centered on the metal d-orbitals, while the LUMO may have significant contributions from both the metal and the ligand's anti-bonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the complex's stability and reactivity.

The electron-donating diethyl groups on one nitrogen atom can subtly influence the electronic properties of the metal center compared to the unsubstituted parent diamine. This can affect the metal's Lewis acidity and, consequently, its catalytic activity.

Potential Applications and Future Research Directions

Exploration in New Asymmetric Transformations

The core value of chiral diamines lies in their ability to form complexes with metals, which then act as catalysts for asymmetric reactions, yielding products with high enantiomeric purity. Derivatives of 1,2-diaminocyclohexane have been successfully employed as ligands in a multitude of asymmetric transformations. nih.govrsc.org For instance, manganese complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown good activity and enantioselectivity in the asymmetric hydrogenation of ketones. nih.govrsc.org

Future research on N1,N1-diethyl-1,2-cyclohexanediamine would logically involve its application as a chiral ligand in a variety of metal-catalyzed reactions. The diethyl substitution on one of the nitrogen atoms could influence the stereochemical outcome of these reactions in novel ways compared to symmetrically substituted diamines. Areas ripe for exploration include:

Asymmetric Hydrogenation: Investigating its efficacy in the hydrogenation of prochiral ketones and olefins.

Carbon-Carbon Bond Forming Reactions: Exploring its use in asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

Asymmetric Amination and Oxidation: Developing new methods for the enantioselective synthesis of chiral amines and alcohols.

The following table outlines potential asymmetric transformations where ligands derived from N1,N1-diethyl-1,2-cyclohexanediamine could be investigated, based on the successful applications of related diamines.

| Asymmetric Transformation | Potential Metal Catalyst | Substrate Class | Desired Chiral Product |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Ketones, Imines, Alkenes | Chiral Alcohols, Amines, Alkanes |

| Michael Addition | Copper, Nickel | α,β-Unsaturated Compounds | Chiral Carbonyl Compounds |

| Aldol Reaction | Zinc, Titanium | Aldehydes, Ketones | Chiral β-Hydroxy Carbonyls |

| Diels-Alder Reaction | Copper, Lewis Acids | Dienes, Dienophiles | Chiral Cyclohexenes |

Development of Heterogeneous Catalytic Systems

A significant trend in modern chemistry is the development of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and recycling. Immobilizing chiral catalysts onto solid supports is a key strategy in this endeavor. While specific examples for N1,N1-diethyl-1,2-cyclohexanediamine are not yet reported, the broader class of 1,2-diaminocyclohexane derivatives has been explored for this purpose.

Future research could focus on anchoring N1,N1-diethyl-1,2-cyclohexanediamine or its metal complexes to various solid supports, such as:

Polymers: Polystyrene or other functionalized polymers.

Inorganic Materials: Silica, zeolites, and mesoporous materials.

Magnetic Nanoparticles: Allowing for easy separation of the catalyst using a magnetic field.

The development of such heterogeneous systems would enhance the industrial applicability of catalysts derived from this chiral diamine, making synthetic processes more sustainable and cost-effective.

Advanced Materials and Polymer Science Applications

Chiral diamines are valuable building blocks in materials science, particularly in the synthesis of polymers with unique properties. For instance, chiral fluorous diamino-diol proligands derived from (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine are used to synthesize zirconium metal complexes that catalyze 1-hexene (B165129) polymerization. chemicalbook.comsigmaaldrich.com

The incorporation of N1,N1-diethyl-1,2-cyclohexanediamine into polymer backbones or as a pendant group could lead to the development of:

Chiral Polymers: With applications in chiral chromatography, enantioselective separations, and as chiral sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine can act as a linker to create porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Liquid Crystals: The rigid cyclohexane (B81311) backbone and the chiral centers could be exploited in the design of novel liquid crystalline materials.

Design of Next-Generation Chiral Scaffolds and Ligands

The trans-1,2-diaminocyclohexane framework is considered a "privileged scaffold" in asymmetric catalysis due to its rigid, C2-symmetric structure which effectively transfers chiral information. mdpi.com Modifications to the amino groups have a profound impact on the catalytic activity and selectivity of the resulting ligands.

N1,N1-diethyl-1,2-cyclohexanediamine represents a less-explored variation of this scaffold. The unsymmetrical nature of its substitution (a primary amine and a tertiary amine) offers unique opportunities for selective functionalization. This could lead to the synthesis of novel ligand families, such as:

Schiff Base Ligands: By condensation of the primary amino group with various aldehydes.

Bis(NHC) Ligands: N-heterocyclic carbene ligands derived from this diamine could offer unique steric and electronic properties. mdpi.com

Bifunctional Catalysts: Where one nitrogen atom coordinates to a metal center and the other participates in hydrogen bonding or other non-covalent interactions to activate the substrate.

The table below compares the structural features of N1,N1-diethyl-1,2-cyclohexanediamine with its more commonly studied relatives, highlighting the potential for novel ligand design.

| Compound Name | Symmetry | Amine Type(s) | Potential for Selective Functionalization |

| trans-1,2-Diaminocyclohexane | C2 | Primary, Primary | Low |

| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | C2 | Secondary, Secondary | Moderate |

| trans-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine | C2 | Tertiary, Tertiary | None (post-synthesis) |

| trans-N1,N1-diethyl-1,2-cyclohexanediamine | C1 | Primary, Tertiary | High |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The development of catalysts that are compatible with flow reactors is an active area of research.

Future work could involve the integration of catalytic systems based on N1,N1-diethyl-1,2-cyclohexanediamine into flow chemistry setups. This could involve:

Homogeneous Flow Catalysis: Where the catalyst and reactants are in the same phase, requiring downstream separation.

Heterogeneous Flow Catalysis: Using the immobilized catalysts discussed in section 6.2, packed into a column through which the reactants flow. This approach simplifies product purification and catalyst reuse.

By combining the enantioselective power of catalysts derived from N1,N1-diethyl-1,2-cyclohexanediamine with the process efficiency of flow chemistry, it may be possible to develop highly sustainable and economical methods for the synthesis of valuable chiral molecules.

Q & A

Q. What are the critical considerations for synthesizing and isolating stereoisomers of 1,2-cyclohexanediamine derivatives?

The synthesis of stereoisomers requires precise control of reaction conditions. For example, cis- and trans-1,2-cyclohexanediamine isomers can be separated via selective crystallization or chiral chromatography. In the synthesis of cis-N,N′-bis(salicylidene)-1,2-cyclohexanediamine, refluxing a mixture of 1,2-cyclohexanediamine isomers with salicylaldehyde in ethanol followed by slow evaporation yields the cis-isomer as yellow crystals . Stereochemical purity should be verified using techniques like X-ray crystallography or circular dichroism (CD) spectroscopy.

Q. How can researchers characterize the coordination behavior of 1,2-cyclohexanediamine derivatives with transition metals?

Schiff base ligands derived from 1,2-cyclohexanediamine (e.g., N,N′-bis(pyrrol-2-ylmethylene)-1,2-cyclohexanediamine) form stable complexes with metals like Cu(II) or Ni(II). Characterization involves:

Q. What methodologies are effective in resolving data contradictions arising from isomer mixtures in ligand synthesis?

Contradictions in catalytic activity or spectroscopic data often stem from unseparated isomers. To mitigate this:

- Use enantiopure starting materials (e.g., (1R,2R)-1,2-diaminocyclohexane) .

- Employ chiral derivatizing agents (e.g., L-tartaric acid) to separate diastereomers via crystallization .

- Validate purity using HPLC with chiral columns .

Advanced Research Questions

Q. How does the stereochemistry of 1,2-cyclohexanediamine derivatives influence their performance in asymmetric catalysis?

The trans-1,2-cyclohexanediamine scaffold is pivotal in chiral catalysts. For example, (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine manganese(III) chloride exhibits high enantioselectivity in epoxidation reactions due to its rigid, planar geometry and steric bulk from tert-butyl groups . Computational modeling (DFT) can predict enantioselectivity by analyzing transition-state interactions.

Q. What experimental strategies optimize the design of 1,2-cyclohexanediamine-based metal-organic frameworks (MOFs) for templating iodoplumbate structures?

The trans-1,2-cyclohexanediamine configuration templates iodoplumbate hybrids by aligning Pb-I chains via hydrogen bonding. Key steps include:

- Ligand functionalization : Introduce sulfonyl or hydroxyl groups to enhance coordination sites.

- Solvothermal synthesis : React PbI₂ with the diamine in polar solvents (e.g., DMF) at 80–120°C.

- Crystallographic analysis : Use single-crystal XRD to confirm structural templating .

Q. How can researchers address discrepancies in antibacterial activity data for 1,2-cyclohexanediamine-derived metal complexes?

Variations in MIC (Minimum Inhibitory Concentration) values may arise from differences in:

- Ligand substitution patterns : Bromo- vs. fluoro-substituted salicylidene ligands alter lipophilicity and membrane penetration .

- Metal ion choice : Cu(II) complexes often show higher activity than Ni(II) due to redox activity.

- Assay conditions : Standardize broth microdilution methods and control pH/temperature.

Methodological Tables

Q. Table 1. Key Characterization Techniques for 1,2-Cyclohexanediamine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.